molecular formula C18H17N3O2S2 B6510644 N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-63-2

N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6510644
CAS No.: 872723-63-2
M. Wt: 371.5 g/mol
InChI Key: QMBNGGZDMRQTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 3.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-2-23-14-7-5-13(6-8-14)19-17(22)12-25-18-10-9-15(20-21-18)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBNGGZDMRQTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Reference
N-(4-Ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide (Target) Pyridazine + thiophene Ethoxyphenyl, sulfanyl bridge Not explicitly stated
CB-839 (Figure 2 in ) Glutaminase inhibitor scaffold Pyridazin-3-yl, trifluoromethoxyphenyl Anticancer (glutaminase inhibition)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Thiophene + acetamide Cyanothiophene, thiophen-2-yl Structural analysis (monoclinic P21/c)
L-1 () Triazole + thiophene Chlorophenyl, dimethylphenyl, sulfanyl HIV-1 RT inhibition (NNRTI activity)
VUAA-1 () Triazole + pyridine Ethylphenyl, pyridinyl Orco agonist (olfactory channel modulation)

Key Observations :

  • Pyridazine vs. Triazole Cores : The target compound’s pyridazine ring (as in CB-839) contrasts with triazole-based analogs like L-1 and VUAA-1. Pyridazine derivatives often exhibit enhanced π-π stacking interactions, influencing binding affinity in enzymatic targets .
  • Thiophene Substitution: The thiophen-2-yl group in the target compound is shared with N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (), where crystallographic data (monoclinic P21/c) confirm planar conformations conducive to intermolecular interactions .
  • Sulfanyl Linkage : The sulfanyl bridge in the target compound is structurally analogous to L-1 (), where this group facilitates hydrophobic interactions in the HIV-1 RT allosteric pocket .

Key Observations :

  • Acyl Chloride Activation : The target compound’s acetamide moiety likely follows methods seen in and , where 2-(thiophen-2-yl)acetic acid is converted to its acyl chloride before amidation .

Table 3: Activity and Property Comparison

Compound Name / ID Melting Point (°C) Solubility Bioactivity (Dose/IC50) Reference
Target Compound Not reported Likely moderate Not reported
Compound 3 () 174–176 Low (ethanol-soluble) Not reported
L-1 () Not reported Moderate HIV-1 RT inhibition (nM range)
Anti-exudative derivatives () Not reported Variable 10 mg/kg (comparable to diclofenac)

Key Observations :

  • Ethoxyphenyl vs. Sulfamoyl Groups : The ethoxyphenyl group in the target compound may improve membrane permeability compared to sulfamoyl derivatives (), which are more polar .
  • Thiophene Impact : Thiophene-containing analogs () exhibit diverse bioactivities, suggesting the target compound’s thiophen-2-yl group could confer antiviral or anti-inflammatory properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.